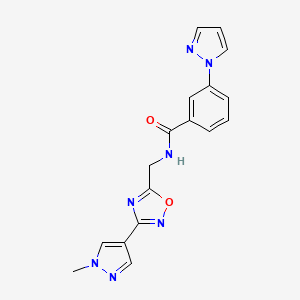![molecular formula C21H28N2O2 B2421070 N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2201815-49-6](/img/structure/B2421070.png)
N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide is a chemical compound with potential therapeutic applications. It is also known as CX5461 and is a selective inhibitor of RNA polymerase I transcription. CX5461 has been the subject of extensive research in recent years due to its potential as a cancer treatment.
科学的研究の応用
CX5461 has been shown to have potential therapeutic applications in the treatment of cancer. Specifically, CX5461 has been found to be effective against tumors that are dependent on RNA polymerase I transcription. CX5461 has also been found to be effective against tumors that are resistant to traditional chemotherapy. In addition to its potential as a cancer treatment, CX5461 has also been studied for its potential as a treatment for other diseases, including neurodegenerative diseases.
作用機序
CX5461 works by inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis. CX5461 has been shown to be selective for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX5461 have been extensively studied. CX5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. CX5461 has also been shown to inhibit tumor growth in animal models. In addition, CX5461 has been found to have a low toxicity profile, which makes it a promising candidate for further development as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of CX5461 is its selectivity for RNA polymerase I transcription. This selectivity makes CX5461 a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one of the limitations of CX5461 is its complex synthesis method, which may make it difficult to produce in large quantities. In addition, CX5461 has been found to be less effective against certain types of cancer, which may limit its potential as a broad-spectrum cancer treatment.
将来の方向性
There are several future directions for research on CX5461. One area of focus is the development of more efficient synthesis methods for CX5461, which could increase its availability for research and potential clinical use. Another area of focus is the identification of biomarkers that can predict which tumors are most likely to respond to CX5461 treatment. Additionally, there is ongoing research on the combination of CX5461 with other cancer treatments, which could enhance its effectiveness against certain types of cancer. Finally, there is interest in exploring the potential of CX5461 as a treatment for other diseases, including neurodegenerative diseases.
合成法
The synthesis of CX5461 involves a multi-step process that begins with the reaction of cyclobutanone with cyclohexylmagnesium bromide. The resulting compound is then reacted with 4-chlorobenzaldehyde to produce the key intermediate, which is then reacted with prop-2-enoyl chloride and methylamine to form CX5461. The synthesis of CX5461 is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-(4-cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-20(24)22-14-15-6-8-18(9-7-15)21(25)23-19-12-10-17(11-13-19)16-4-3-5-16/h2,6-9,16-17,19H,1,3-5,10-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUURDUPIQFCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CCC(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

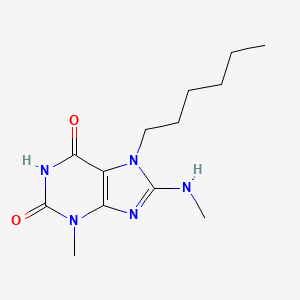
![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)
![(E)-3-(but-2-enamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2420990.png)
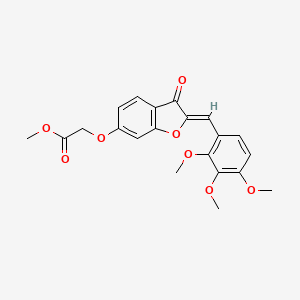
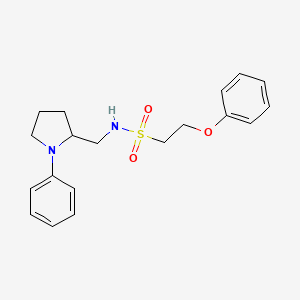
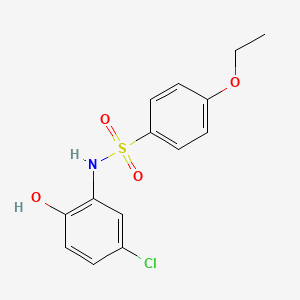
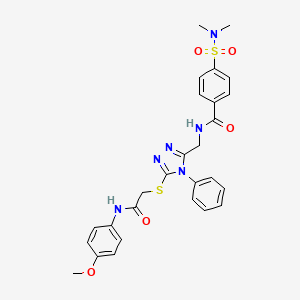
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
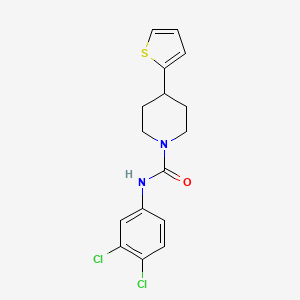
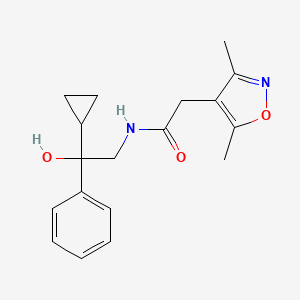
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)
